molecular formula C15H19N3O3S B249992 3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No. B249992
M. Wt: 321.4 g/mol
InChI Key: ZWFWZYMKDCSMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide, also known as ACTB, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound has shown promise in fields such as medicinal chemistry, drug discovery, and biochemistry due to its unique properties.

Mechanism of Action

The mechanism of action of 3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its ability to bind to specific sites on enzymes, thereby inhibiting their activity. This inhibition leads to a reduction in the activity of the enzyme, which can have various physiological effects.
Biochemical and Physiological Effects:
3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been studied for its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide in lab experiments include its high potency and specificity towards certain enzymes. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide. One potential area of research is the development of 3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of 3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide involves the reaction of 3-aminobenzamide with acetyl isothiocyanate, followed by the addition of tetrahydrofuran-2-ylmethylamine. This reaction results in the formation of 3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide, which can be purified using various methods such as column chromatography.

Scientific Research Applications

3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has been used extensively in scientific research for its potential applications in medicinal chemistry and drug discovery. It has been studied for its ability to inhibit various enzymes, including proteases and kinases, which are involved in a variety of diseases such as cancer and Alzheimer's disease.

properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

3-(acetylcarbamothioylamino)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C15H19N3O3S/c1-10(19)17-15(22)18-12-5-2-4-11(8-12)14(20)16-9-13-6-3-7-21-13/h2,4-5,8,13H,3,6-7,9H2,1H3,(H,16,20)(H2,17,18,19,22)

InChI Key

ZWFWZYMKDCSMOK-UHFFFAOYSA-N

SMILES

CC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)NCC2CCCO2

Canonical SMILES

CC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)NCC2CCCO2

Origin of Product

United States

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